2-hydroxy-N,N-dimethylacetamide

Description

The exact mass of the compound 2-hydroxy-N,N-dimethylacetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-hydroxy-N,N-dimethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-hydroxy-N,N-dimethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

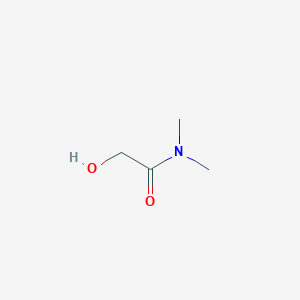

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-5(2)4(7)3-6/h6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNQVLKWNKVMFBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512111 | |

| Record name | 2-Hydroxy-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14658-93-6 | |

| Record name | 2-Hydroxy-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-N,N-dimethylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-hydroxy-N,N-dimethylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-hydroxy-N,N-dimethylacetamide is a chemical compound of interest in various scientific domains, including pharmaceutical development and materials science. Its molecular structure, featuring a hydroxyl group and a dimethylamide moiety, imparts a unique combination of polarity, hydrogen bonding capability, and solvency. A thorough understanding of its physicochemical properties is paramount for its effective application and for predicting its behavior in different chemical and biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of 2-hydroxy-N,N-dimethylacetamide, details the experimental protocols for their determination, and presents a logical workflow for its synthesis and purification.

Physicochemical Properties

A summary of the key physicochemical properties of 2-hydroxy-N,N-dimethylacetamide is presented in the table below. It is important to note that while some properties for this specific molecule are available, others are inferred from the closely related and well-characterized compound, N,N-dimethylacetamide.

| Property | Value (2-hydroxy-N,N-dimethylacetamide) | Value (N,N-dimethylacetamide - for comparison) |

| Molecular Formula | C₄H₉NO₂ | C₄H₉NO |

| Molecular Weight | 103.12 g/mol [1] | 87.12 g/mol [2][3] |

| Physical Form | Solid[1] | Colorless liquid[4][5] |

| Melting Point | Data not available | -20 °C[6][7] |

| Boiling Point | Data not available | 164.5-166 °C[6][7] |

| Density | Data not available | 0.937 g/mL at 25 °C[6][7] |

| Water Solubility | Data not available | Miscible[4][8][9] |

| pKa | Data not available | -0.41 (predicted)[6] |

| logP (Octanol-Water) | Data not available | -0.77[7] |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of a compound like 2-hydroxy-N,N-dimethylacetamide.

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[10]

-

Capillary tubes[10]

-

Mortar and pestle

-

Spatula

Procedure:

-

A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube to a height of 2-3 mm.[11]

-

The capillary tube is placed in the heating block of the melting point apparatus.[10]

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

-

For a pure compound, the melting range is typically sharp, within 1-2 °C. A broad melting range often indicates the presence of impurities.

Boiling Point Determination

For liquid compounds, the boiling point is a fundamental physical constant. While 2-hydroxy-N,N-dimethylacetamide is a solid, this protocol would be relevant for related liquid analogs.

Apparatus:

-

Thiele tube or a micro boiling point apparatus[12]

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or oil bath)

Procedure (Micro method):

-

A few drops of the liquid are placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer and heated gently in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[12]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[12]

-

The heating is stopped, and the liquid is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[12]

Density Measurement

Density is a measure of mass per unit volume.

Apparatus:

-

Pycnometer or a specific gravity bottle

-

Analytical balance

-

Temperature-controlled water bath

Procedure:

-

The empty pycnometer is accurately weighed.

-

It is then filled with the liquid sample, ensuring no air bubbles are trapped, and weighed again.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature, and weighed.

-

The density of the sample is calculated using the weights of the sample, the reference liquid, and the known density of the reference liquid.

Solubility Determination

Solubility is the ability of a substance to dissolve in a solvent.

Apparatus:

-

Vials or test tubes

-

Analytical balance

-

Shaker or magnetic stirrer

-

Temperature-controlled bath

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure (Equilibrium Solubility Method):

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol) in a vial.

-

The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered or centrifuged to remove any undissolved solid.

-

The concentration of the dissolved solute in the clear supernatant is determined using a suitable analytical technique.[13]

-

The solubility is expressed as the mass or moles of solute per unit volume or mass of the solvent.

pKa Determination

The pKa value indicates the strength of an acid or a base.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer

Procedure (Potentiometric Titration):

-

A known amount of the compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like methanol to ensure solubility.[14]

-

The solution is titrated with a standardized solution of a strong acid (if the compound is a base) or a strong base (if the compound is an acid).[14]

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is constructed by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

logP (Octanol-Water Partition Coefficient) Determination

The logP value is a measure of a compound's lipophilicity.

Apparatus:

-

Separatory funnel or vials

-

Shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure (Shake-Flask Method):

-

A known amount of the compound is dissolved in a biphasic system of n-octanol and water.[15]

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.[15]

-

The mixture is then allowed to stand until the two phases have completely separated. Centrifugation may be used to aid separation.

-

The concentration of the compound in both the n-octanol and the water layers is determined using a suitable analytical method.[16]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Experimental Workflow: Synthesis and Purification

As no specific signaling pathways involving 2-hydroxy-N,N-dimethylacetamide have been prominently reported in the literature, a representative experimental workflow for its synthesis and purification is provided below. A common method for amide synthesis is the Schotten-Baumann reaction, which involves the reaction of an amine with an acid chloride or anhydride.

Caption: A generalized workflow for the synthesis, purification, and analysis of 2-hydroxy-N,N-dimethylacetamide.

References

- 1. 2-Hydroxy-N,N-dimethylacetamide | Sigma-Aldrich [sigmaaldrich.com]

- 2. N,N-Dimethylacetamide [webbook.nist.gov]

- 3. N,N-Dimethylacetamide [webbook.nist.gov]

- 4. Dimethylacetamide - Wikipedia [en.wikipedia.org]

- 5. Dimethylacetamide | C4H9NO | CID 31374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N,N-Dimethylacetamide CAS#: 127-19-5 [m.chemicalbook.com]

- 7. N,N-Dimethylacetamide | 127-19-5 [chemicalbook.com]

- 8. productcatalog.eastman.com [productcatalog.eastman.com]

- 9. acs.org [acs.org]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. benchchem.com [benchchem.com]

- 14. enamine.net [enamine.net]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

An In-depth Technical Guide on the Molecular Structure and Bonding of 2-hydroxy-N,N-dimethylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-hydroxy-N,N-dimethylacetamide is a small organic molecule of interest in various chemical and pharmaceutical contexts. This guide provides a detailed analysis of its molecular structure, bonding characteristics, and spectroscopic profile. Due to the limited availability of direct experimental data for this specific compound, this document combines theoretical modeling, data from its parent compound N,N-dimethylacetamide (DMAc), and general synthetic methodologies for α-hydroxy amides. This comprehensive overview serves as a valuable resource for researchers engaged in the synthesis, analysis, or application of 2-hydroxy-N,N-dimethylacetamide and related compounds in drug development and other scientific endeavors.

Molecular Structure and Bonding

2-hydroxy-N,N-dimethylacetamide possesses a simple yet functionally significant structure. It is a derivative of N,N-dimethylacetamide with a hydroxyl group on the acetyl methyl group. The core of the molecule is an amide functional group, which exhibits resonance, leading to a planar geometry of the O=C-N atoms. The presence of the hydroxyl group introduces a chiral center at the alpha-carbon, allowing for the existence of (R)- and (S)-enantiomers. This hydroxyl group is also capable of forming intra- and intermolecular hydrogen bonds, which can significantly influence the molecule's conformation, physical properties, and interactions with biological targets.

Molecular Formula and Weight

The fundamental properties of 2-hydroxy-N,N-dimethylacetamide are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₉NO₂ | [1][2] |

| Molecular Weight | 103.12 g/mol | [1][2] |

| InChI Key | JNQVLKWNKVMFBN-UHFFFAOYSA-N | [1] |

Predicted Molecular Geometry and Bonding

In the absence of experimental crystal structure data for 2-hydroxy-N,N-dimethylacetamide, a theoretical model was generated to predict its molecular geometry and bonding parameters. The amide bond (C-N) is expected to have partial double bond character due to resonance, resulting in a shorter bond length compared to a typical C-N single bond and restricted rotation around it. The carbonyl group (C=O) and the hydroxyl group (O-H) are key sites for hydrogen bonding.

The diagram below illustrates the predicted three-dimensional structure of 2-hydroxy-N,N-dimethylacetamide.

Caption: Predicted 3D structure of 2-hydroxy-N,N-dimethylacetamide.

Experimental Protocols

Synthesis

A plausible synthetic route to 2-hydroxy-N,N-dimethylacetamide involves the amidation of an α-hydroxy acid, such as glycolic acid, or the α-hydroxylation of N,N-dimethylacetamide.

General Protocol for Amidation of α-Hydroxy Acids:

One common method for the synthesis of α-hydroxy amides is the direct amidation of α-hydroxy acids.[3][4][5]

-

Step 1: Activation of the Carboxylic Acid. The α-hydroxy acid (e.g., glycolic acid) is treated with a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide). This step forms an activated ester.

-

Step 2: Amination. Dimethylamine is added to the reaction mixture. The amine attacks the activated carbonyl carbon, leading to the formation of the amide bond.

-

Step 3: Work-up and Purification. The reaction mixture is typically washed with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts. The final product is then purified by column chromatography or distillation.

The workflow for this synthesis is depicted below.

Caption: General workflow for the synthesis of 2-hydroxy-N,N-dimethylacetamide.

Spectroscopic Analysis

Standard spectroscopic techniques would be employed to characterize the structure and purity of synthesized 2-hydroxy-N,N-dimethylacetamide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the molecular structure. The ¹H NMR spectrum is expected to show distinct signals for the N-methyl protons, the methylene protons adjacent to the hydroxyl group, and the hydroxyl proton.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the key functional groups. Characteristic absorption bands for the O-H stretch (broad, around 3300 cm⁻¹), C-H stretch (around 2900 cm⁻¹), and the amide C=O stretch (around 1650 cm⁻¹) would be expected.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Spectroscopic Data

While experimental spectra for 2-hydroxy-N,N-dimethylacetamide are not widely published, a computed vapor phase IR spectrum is available and can be used for predictive purposes.[6]

Predicted Infrared (IR) Spectrum

The table below summarizes the expected major IR absorption bands for 2-hydroxy-N,N-dimethylacetamide based on its functional groups and comparison with N,N-dimethylacetamide.[7][8]

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | ~3300 (broad) | Strong |

| C-H (alkane) | ~2900-3000 | Medium |

| C=O (amide) | ~1650 | Strong |

| C-N (amide) | ~1400-1450 | Medium |

| C-O (alcohol) | ~1050-1150 | Medium |

Predicted Mass Spectrometry Data

The predicted fragmentation pattern in mass spectrometry would likely involve the loss of small neutral molecules such as water (from the hydroxyl group) and cleavage adjacent to the carbonyl group.

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 104.0706 |

| [M+Na]⁺ | 126.0525 |

| [M-H]⁻ | 102.0560 |

Potential Biological Significance and Signaling Pathways

While the specific biological activities of 2-hydroxy-N,N-dimethylacetamide have not been extensively studied, its parent compound, N,N-dimethylacetamide (DMAc), is known to have anti-inflammatory properties through the inhibition of the NF-κB signaling pathway.[9] It is plausible that 2-hydroxy-N,N-dimethylacetamide could exhibit similar or modulated biological activities. The introduction of a hydroxyl group can alter the molecule's polarity, solubility, and ability to interact with biological targets, potentially leading to a different pharmacological profile.

The NF-κB signaling pathway is a critical regulator of inflammatory responses. Its inhibition can lead to a reduction in the production of pro-inflammatory cytokines. The diagram below illustrates a simplified overview of the NF-κB signaling pathway.

Caption: Potential inhibitory action on the NF-kB signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the molecular structure, bonding, and potential properties of 2-hydroxy-N,N-dimethylacetamide. While direct experimental data is limited, the information compiled from theoretical models, data on related compounds, and general synthetic methodologies offers a valuable starting point for researchers. Further experimental investigation is warranted to fully elucidate the characteristics and potential applications of this molecule, particularly in the context of drug development and medicinal chemistry. The provided diagrams and structured data aim to facilitate a clearer understanding and guide future research efforts.

References

- 1. 2-Hydroxy-N,N-dimethylacetamide | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of α-Hydroxy Amides | Scientific.Net [scientific.net]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. N,N-Dimethylacetamide(127-19-5) IR Spectrum [chemicalbook.com]

- 8. N,N-Dimethylacetamide [webbook.nist.gov]

- 9. medchemexpress.com [medchemexpress.com]

Spectroscopic Profile of 2-hydroxy-N,N-dimethylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-hydroxy-N,N-dimethylacetamide, a derivative of the widely used solvent N,N-dimethylacetamide, is a molecule of interest in various chemical and pharmaceutical contexts. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its application in research and development. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-hydroxy-N,N-dimethylacetamide. Due to the limited availability of public experimental spectra, this guide presents predicted spectral data alongside detailed, generalized experimental protocols for obtaining such spectra.

Predicted Spectral Data

Note: The following spectral data are predicted using computational algorithms and have not been experimentally verified. They are intended to provide an approximation of the expected spectral characteristics of 2-hydroxy-N,N-dimethylacetamide.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.2 | Singlet | 2H | -CH₂- (Methylene) |

| ~3.5 (broad) | Singlet | 1H | -OH (Hydroxyl) |

| ~3.0 | Singlet | 3H | -N(CH₃)₂ (Methyl) |

| ~2.9 | Singlet | 3H | -N(CH₃)₂ (Methyl) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~172 | C=O (Carbonyl) |

| ~60 | -CH₂- (Methylene) |

| ~37 | -N(CH₃)₂ (Methyl) |

| ~36 | -N(CH₃)₂ (Methyl) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Strong | O-H stretch (alcohol) |

| ~2930 | Medium | C-H stretch (aliphatic) |

| ~1640 | Strong | C=O stretch (amide) |

| ~1400 | Medium | C-N stretch |

| ~1050 | Medium | C-O stretch (primary alcohol) |

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₄H₉NO₂ |

| Molecular Weight | 103.12 g/mol |

| Exact Mass | 103.0633 g/mol |

| Major Fragments (Predicted EI) | m/z 72, 58, 44, 31 |

Experimental Protocols

The following sections detail generalized protocols for acquiring NMR, IR, and Mass Spectra for a small organic molecule like 2-hydroxy-N,N-dimethylacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-20 mg of the solid 2-hydroxy-N,N-dimethylacetamide sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is sufficient to be within the detector coil.

2. ¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Set the acquisition parameters, including the spectral width, number of scans (typically 8-16 for a concentrated sample), and relaxation delay.

-

Acquire the Free Induction Decay (FID) and apply Fourier transform to obtain the spectrum.

-

Phase the spectrum and perform baseline correction.

-

Integrate the signals to determine the relative number of protons.

3. ¹³C NMR Acquisition:

-

The sample prepared for ¹H NMR can typically be used.

-

Tune the probe to the ¹³C frequency.

-

Set the acquisition parameters, noting that a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C and longer relaxation times. Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.

-

Acquire and process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid or liquid 2-hydroxy-N,N-dimethylacetamide sample directly onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

2. Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Multiple scans are usually co-added to improve the signal-to-noise ratio.

-

The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

1. Sample Preparation and Introduction:

-

Prepare a dilute solution of 2-hydroxy-N,N-dimethylacetamide in a volatile solvent (e.g., methanol, acetonitrile).

-

The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC) for separation from any impurities.

2. Ionization (Electron Ionization - EI):

-

For GC-MS, the sample is vaporized and enters the ion source.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecule to lose an electron, forming a molecular ion (M⁺·), and to fragment in a characteristic pattern.

3. Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

4. Detection:

-

An electron multiplier or similar detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflow for acquiring spectral data of a chemical compound.

Caption: Step-by-step workflow for a typical NMR experiment.

Caption: Logical flow of a mass spectrometry experiment.

Solubility Profile of 2-Hydroxy-N,N-dimethylacetamide: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2-Hydroxy-N,N-dimethylacetamide

2-hydroxy-N,N-dimethylacetamide, with the chemical formula C₄H₉NO₂, is a derivative of the widely used aprotic polar solvent N,N-dimethylacetamide (DMAc). The introduction of a hydroxyl group is expected to significantly influence its physicochemical properties, including its solubility, compared to the parent compound. The hydroxyl group introduces the capacity for hydrogen bonding, which can affect its interactions with various solvents. Commercial suppliers, such as Sigma-Aldrich, classify the compound as a solid at room temperature, indicating that its solubility in various solvents is a critical parameter for its application in research and development.

Current Status of Solubility Data

A thorough investigation of scientific databases, including scholarly articles, patents, and technical reports, revealed a significant lack of specific quantitative solubility data for 2-hydroxy-N,N-dimethylacetamide. The majority of available information pertains to N,N-dimethylacetamide (DMAc), which is known to be miscible with water and a wide range of organic solvents. However, this high miscibility of DMAc cannot be directly extrapolated to its hydroxylated counterpart due to the substantial difference in chemical structure and intermolecular forces.

Table 1: Summary of Available Information for 2-Hydroxy-N,N-dimethylacetamide

| Property | Information | Source |

| Physical State | Solid | Sigma-Aldrich |

| Quantitative Solubility | No data available | - |

| Experimental Protocols | No specific protocols available | - |

General Experimental Protocol for Solubility Determination

In the absence of specific published methods for 2-hydroxy-N,N-dimethylacetamide, a standard and reliable approach for determining the solubility of a solid compound is the gravimetric method. This method involves preparing a saturated solution of the compound in a given solvent at a specific temperature and then determining the concentration of the dissolved solid.

Gravimetric Method for Solubility Determination

The gravimetric method is a fundamental and widely used technique for determining the solubility of a solid in a liquid.[1][2]

Materials and Apparatus:

-

2-hydroxy-N,N-dimethylacetamide

-

Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, acetonitrile, dimethyl sulfoxide)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Vials or flasks with secure caps

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-hydroxy-N,N-dimethylacetamide to a known volume or mass of the chosen solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated syringe.

-

Immediately filter the solution through a syringe filter of a suitable pore size (e.g., 0.45 µm) to remove any undissolved particles. The filter should also be at the experimental temperature to prevent precipitation.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish or a suitable container.

-

Transfer a precise volume or mass of the clear filtrate into the pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the solute).

-

Once the solvent is completely removed, cool the container in a desiccator and weigh it again.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved 2-hydroxy-N,N-dimethylacetamide is the difference between the final mass of the container with the residue and the initial mass of the empty container.

-

The mass of the solvent can be determined by the difference between the mass of the saturated solution and the mass of the dissolved solute.

-

Solubility can then be expressed in various units, such as:

-

g/100 g solvent = (mass of solute / mass of solvent) x 100

-

Mass fraction = mass of solute / (mass of solute + mass of solvent)

-

Mole fraction can be calculated using the molar masses of the solute and the solvent.

-

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

While there is a clear need for quantitative solubility data for 2-hydroxy-N,N-dimethylacetamide in the scientific community, particularly for its application in drug development and chemical research, such information is currently not publicly available. The experimental protocol outlined in this guide provides a robust and fundamental approach to generate this crucial data. It is recommended that researchers requiring the solubility profile of this compound perform these experiments under controlled conditions to obtain reliable and accurate results. The generation and dissemination of such data would be a valuable contribution to the chemical sciences.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-hydroxy-N,N-dimethylacetamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on the specific thermal stability and decomposition of 2-hydroxy-N,N-dimethylacetamide is limited. This guide provides a comprehensive framework for its characterization based on established thermo-analytical techniques and draws parallels from the known behavior of the closely related compound, N,N-dimethylacetamide (DMAc).

Introduction

2-hydroxy-N,N-dimethylacetamide is a chemical compound of interest in various research and development sectors. Understanding its thermal stability is paramount for ensuring safe handling, storage, and application, particularly in processes involving elevated temperatures. This document outlines the key experimental protocols and data analysis approaches necessary to thoroughly characterize the thermal properties of this compound.

Key Analytical Techniques for Thermal Stability Assessment

The thermal stability of a compound is typically investigated using a suite of thermo-analytical techniques. The most common and informative methods are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] It is used to determine the temperatures at which the material begins to decompose and to quantify the mass loss at different stages of decomposition.

A typical TGA experiment to assess the thermal stability of 2-hydroxy-N,N-dimethylacetamide would involve the following steps:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of 2-hydroxy-N,N-dimethylacetamide is placed in a tared TGA pan (e.g., platinum or alumina).

-

Instrument Setup:

-

The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to provide a non-reactive atmosphere.

-

A temperature program is set, typically involving a linear heating ramp (e.g., 10 °C/min) from ambient temperature to a final temperature where complete decomposition is expected (e.g., 600 °C).[1]

-

-

Data Acquisition: The instrument continuously records the sample mass and temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

-

Onset of Decomposition (Tonset): The temperature at which significant mass loss begins.

-

Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of mass loss is highest, determined from the peak of the derivative of the TGA curve (DTG curve).

-

Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

-

The quantitative data obtained from TGA should be summarized in a table for clear comparison, especially when evaluating different batches or formulations.

| Parameter | Value |

| Onset of Decomposition (Tonset) | To be determined |

| Temperature of Maximum Decomposition Rate (Tmax) | To be determined |

| Mass Loss at Tmax (%) | To be determined |

| Residual Mass at 600 °C (%) | To be determined |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4][5][6] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

A DSC experiment to characterize 2-hydroxy-N,N-dimethylacetamide would be performed as follows:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum or stainless steel). An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas.

-

A temperature program is set, similar to the TGA experiment, with a linear heating ramp (e.g., 10 °C/min) over the desired temperature range.

-

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:

-

Melting Point (Tm) and Enthalpy of Fusion (ΔHf): If the compound is a solid, an endothermic peak corresponding to melting will be observed.

-

Decomposition Exotherm/Endotherm: Decomposition events are often accompanied by exothermic or endothermic peaks. The onset temperature and the enthalpy of decomposition (ΔHd) can be determined by integrating the peak area.

-

The thermodynamic data from DSC should be tabulated as follows:

| Parameter | Value |

| Melting Point (Tm) | To be determined |

| Enthalpy of Fusion (ΔHf) | To be determined |

| Onset of Decomposition (Tonset) | To be determined |

| Enthalpy of Decomposition (ΔHd) | To be determined |

Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimetry technique that measures the time, temperature, and pressure profiles of a sample during an exothermic decomposition.[7][8][9] It is particularly useful for assessing the potential for thermal runaway reactions.

An ARC experiment for 2-hydroxy-N,N-dimethylacetamide would follow this general procedure:

-

Sample Preparation: A larger sample (typically 1-10 g) is placed in a robust, spherical sample bomb (e.g., titanium or stainless steel).

-

Instrument Setup:

-

The sample bomb is placed in the calorimeter, which is designed to maintain an adiabatic environment (no heat exchange with the surroundings).[8][9]

-

The experiment typically uses a "heat-wait-search" mode. The sample is heated in small steps, and after each step, the instrument waits and monitors for any self-heating.

-

-

Data Acquisition: If an exothermic reaction is detected (self-heating rate exceeds a set threshold, e.g., 0.02 °C/min), the instrument switches to adiabatic mode and tracks the temperature and pressure increase as a function of time.

-

Data Analysis: The ARC data is used to determine:

-

Onset Temperature of Self-Heating: The temperature at which the exothermic decomposition begins under adiabatic conditions.

-

Time to Maximum Rate (TMR): The time it takes for the reaction to reach its maximum rate from the onset of self-heating.

-

Adiabatic Temperature Rise (ΔTad): The total temperature increase due to the decomposition.

-

Pressure Data: The rate and magnitude of pressure generation during decomposition.

-

Key safety parameters derived from ARC data should be presented in a table.

| Parameter | Value |

| Onset Temperature of Self-Heating (°C) | To be determined |

| Time to Maximum Rate (TMR) at Onset (min) | To be determined |

| Adiabatic Temperature Rise (ΔTad) (°C) | To be determined |

| Maximum Pressure (bar) | To be determined |

| Maximum Pressure Rate (bar/min) | To be determined |

Visualization of Experimental Workflows

Caption: General experimental workflows for TGA, DSC, and ARC.

Potential Decomposition Pathways

While specific decomposition pathways for 2-hydroxy-N,N-dimethylacetamide are not documented, insights can be drawn from its structure and the known decomposition of N,N-dimethylacetamide (DMAc). The presence of the hydroxyl group introduces a new potential reaction site.

It is known that the thermal decomposition of DMAc can be influenced by factors such as temperature, light, and impurities, and may lead to the formation of side products like monomethylacetamide.[10] The decomposition of DMAc can also be accelerated by the presence of acids.[10]

For 2-hydroxy-N,N-dimethylacetamide, potential decomposition pathways could include:

-

Intramolecular reactions: The hydroxyl group could participate in intramolecular cyclization or elimination reactions.

-

Decarbonylation: Loss of carbon monoxide is a common decomposition pathway for carbonyl compounds at high temperatures.

-

Dealkylation: Cleavage of the N-methyl groups, similar to what is observed for DMAc.

-

Hydrolysis: If water is present, hydrolysis of the amide bond could occur, especially at elevated temperatures.

Caption: Hypothetical decomposition pathways for 2-hydroxy-N,N-dimethylacetamide.

To elucidate the actual decomposition products, techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would be required. These hyphenated techniques allow for the identification of gaseous products evolved during decomposition.

Conclusion

A thorough understanding of the thermal stability and decomposition of 2-hydroxy-N,N-dimethylacetamide is crucial for its safe and effective use. The experimental protocols and analytical approaches outlined in this guide, utilizing TGA, DSC, and ARC, provide a robust framework for obtaining the necessary data. While the exact decomposition mechanisms require further investigation, the proposed pathways offer a starting point for more detailed mechanistic studies. The systematic collection and analysis of this data will enable researchers, scientists, and drug development professionals to confidently handle and utilize this compound in their applications.

References

- 1. m.youtube.com [m.youtube.com]

- 2. tainstruments.com [tainstruments.com]

- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 4. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 10. researchgate.net [researchgate.net]

Navigating the Industrial Landscape of N,N-Dimethylacetamide and its Hydroxylated Derivative: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: This technical guide explores the potential industrial applications of 2-hydroxy-N,N-dimethylacetamide. However, a comprehensive review of current scientific and industrial literature reveals a significant scarcity of information regarding the specific applications of this hydroxylated derivative. The compound is primarily available from chemical suppliers for early-stage research, suggesting that its industrial footprint is not yet established.

To provide a valuable and contextually relevant resource, this guide will focus on the well-documented and industrially significant parent compound, N,N-dimethylacetamide (DMAc). By thoroughly examining the applications and properties of DMAc, we can extrapolate and hypothesize the potential roles and modifications that the introduction of a hydroxyl group in 2-hydroxy-N,N-dimethylacetamide might offer. This document will, therefore, serve as a foundational guide to the broader chemical space, enabling researchers to better understand the potential of its derivatives.

Introduction to N,N-Dimethylacetamide (DMAc) and 2-hydroxy-N,N-dimethylacetamide

N,N-dimethylacetamide (DMAc) is a versatile, polar aprotic solvent with a high boiling point and excellent thermal and chemical stability.[1][2] These properties have made it a solvent of choice in a multitude of industrial processes, particularly in the polymer and pharmaceutical industries.[3] Its ability to dissolve a wide range of organic and inorganic compounds has cemented its role in the manufacturing of synthetic fibers, films, and coatings, as well as a reaction medium in the synthesis of active pharmaceutical ingredients (APIs).[1][2][4]

2-hydroxy-N,N-dimethylacetamide, as its name suggests, is a derivative of DMAc featuring a hydroxyl (-OH) group at the 2-position. This functional group introduces the potential for hydrogen bonding and further chemical reactivity, which could significantly alter its physical and chemical properties compared to the parent molecule. While its industrial applications are not yet documented, its structure suggests potential as a specialty solvent, a reactant in polymerization, or a building block in organic synthesis.

Comparative Physicochemical Properties

A comparison of the known physicochemical properties of DMAc and 2-hydroxy-N,N-dimethylacetamide is essential for understanding their potential differential applications.

| Property | N,N-Dimethylacetamide (DMAc) | 2-hydroxy-N,N-dimethylacetamide |

| CAS Number | 127-19-5 | 14658-93-6 |

| Molecular Formula | C4H9NO | C4H9NO2[5] |

| Molecular Weight | 87.12 g/mol | 103.12 g/mol [5] |

| Appearance | Colorless liquid[6] | Solid[5] |

| Boiling Point | 164-166 °C[7] | Not available |

| Melting Point | -20 °C[7] | Not available |

| Density | 0.94 g/cm³ at 20 °C[1] | Not available |

| Solubility in Water | Miscible[1] | Not available (expected to be high) |

| Flash Point | 63 °C[8] | Not applicable[5] |

Industrial Applications of N,N-Dimethylacetamide (DMAc)

The established industrial applications of DMAc provide a roadmap for envisioning the potential uses of its hydroxylated counterpart.

Polymer and Synthetic Fiber Production

DMAc is a superior solvent for a variety of polymers, including polyacrylonitrile, polyurethane, and polyimides.[9] It is extensively used in the spinning of acrylic and spandex fibers, where it facilitates the formation of uniform and durable filaments.[1] In the manufacturing of high-performance polyimide films, which are used in electronics and aerospace, DMAc's high boiling point and thermal stability are crucial.[10]

Hypothetical Role of 2-hydroxy-N,N-dimethylacetamide: The presence of a hydroxyl group could allow 2-hydroxy-N,N-dimethylacetamide to act not just as a solvent but also as a co-monomer or a chain terminator in certain polymerization reactions. It could also enhance the solubility of specific polymers through hydrogen bonding, potentially enabling the processing of otherwise intractable materials.

Pharmaceutical Synthesis and Formulation

In the pharmaceutical industry, DMAc serves as a reaction medium for the synthesis of various APIs and is also used as an excipient in drug formulations.[3][4] Its ability to dissolve a wide range of organic compounds makes it suitable for complex chemical transformations.[10] N,N-Dimethylacetamide is also recognized for its anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[11]

Hypothetical Role of 2-hydroxy-N,N-dimethylacetamide: The hydroxyl group could offer a reactive handle for derivatization, making it a useful intermediate in the synthesis of more complex pharmaceutical compounds. As a solvent, its hydrogen-bonding capability might improve the solubility of certain drug candidates, aiding in formulation development.

Other Industrial Uses

DMAc also finds applications in the production of agrochemicals, dyes, and plasticizers.[3] It is used as a paint remover and in the manufacturing of coatings and adhesives.

Experimental Protocols

Due to the lack of specific experimental data for 2-hydroxy-N,N-dimethylacetamide, this section provides a general protocol for a common application of DMAc and discusses the potential modifications for its hydroxylated derivative.

General Protocol for Polyimide Synthesis using DMAc as a Solvent

Objective: To synthesize a polyimide from a dianhydride and a diamine using DMAc as the solvent.

Materials:

-

Pyromellitic dianhydride (PMDA)

-

4,4'-Oxydianiline (ODA)

-

N,N-Dimethylacetamide (DMAc), anhydrous

-

Nitrogen gas supply

-

Reaction flask with a mechanical stirrer, nitrogen inlet, and condenser

Procedure:

-

Dry all glassware thoroughly in an oven and assemble the reaction apparatus under a nitrogen atmosphere.

-

Add a calculated amount of ODA to the reaction flask, followed by the addition of anhydrous DMAc to dissolve the diamine completely.

-

Slowly add an equimolar amount of PMDA powder to the stirred ODA solution at room temperature.

-

Continue stirring the reaction mixture under a nitrogen atmosphere for 24 hours at room temperature to form the poly(amic acid) precursor. The viscosity of the solution will increase significantly.

-

The resulting poly(amic acid) solution can then be cast onto a glass plate and thermally imidized by heating in a stepwise manner to 300-350 °C to form the final polyimide film.

Potential Modifications for 2-hydroxy-N,N-dimethylacetamide: If used as a solvent, the general procedure would remain similar. However, the hydroxyl group could potentially interact with the dianhydride, leading to side reactions. This might necessitate lower reaction temperatures or the use of protective groups. Conversely, if 2-hydroxy-N,N-dimethylacetamide were to be incorporated into the polymer backbone, it would be treated as a co-monomer and added to the initial reaction mixture.

Logical and Workflow Diagrams

The following diagrams illustrate the synthesis and application landscape of DMAc, providing a framework for understanding the potential position of 2-hydroxy-N,N-dimethylacetamide.

Caption: Relationship between DMAc synthesis, its major applications, and the exploratory position of its 2-hydroxy derivative.

Caption: A typical experimental workflow for the synthesis of polyimide using DMAc as a solvent.

Safety and Handling

N,N-Dimethylacetamide (DMAc): DMAc is a combustible liquid and is harmful if inhaled or in contact with skin. It can cause serious eye irritation and is suspected of damaging fertility or the unborn child. Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, should be used when handling this chemical. It should be stored in a well-ventilated place away from heat and ignition sources.

2-hydroxy-N,N-dimethylacetamide: This compound is classified as acutely toxic if swallowed.[5] Standard laboratory safety precautions should be taken, including the use of PPE.

Conclusion and Future Outlook

N,N-dimethylacetamide is a cornerstone solvent in several high-value industrial sectors. Its robust performance and versatility have made it indispensable for many established processes.

The potential of 2-hydroxy-N,N-dimethylacetamide remains largely unexplored. The introduction of a hydroxyl group opens up new avenues for its application, not merely as a solvent but as a reactive component in chemical synthesis. Future research into its synthesis, purification, and characterization is necessary to unlock its potential. As industries continue to seek novel materials and more efficient synthetic routes, the exploration of such functionalized derivatives of well-understood platform chemicals will be of paramount importance. This guide serves as a foundational document to encourage and inform such future research and development efforts.

References

- 1. innospk.com [innospk.com]

- 2. N,N-Dimethylacetamide (DMAC): The Smart Choice for Modern Chemical Production - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 3. N,N-dimethylacetamide (DMAC): Application and market prospects of efficient solvent - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-Hydroxy-N,N-dimethylacetamide | Sigma-Aldrich [sigmaaldrich.com]

- 6. N,N-Dimethylacetamide | 127-19-5 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. Dimethylacetamide | C4H9NO | CID 31374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N,N-dimethylacetamide (DMAC) - a high-performance polar solvent with wide applications - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 10. N,N-Dimethylacetamide: Uses, Preparation and Toxicities_Chemicalbook [chemicalbook.com]

- 11. medchemexpress.com [medchemexpress.com]

Unveiling 2-hydroxy-N,N-dimethylacetamide: A Technical and Historical Overview

For Researchers, Scientists, and Drug Development Professionals

While the formal historical discovery of 2-hydroxy-N,N-dimethylacetamide is not prominently documented in scientific literature, its existence as a research chemical suggests its emergence from the systematic exploration of functionalized amide derivatives. Its synthesis and properties can be understood within the broader context of the development of N,N-disubstituted amides, a class of compounds with significant industrial and pharmaceutical applications. This technical guide provides a comprehensive overview of its likely synthetic origins, physicochemical properties, and the experimental protocols for its preparation, based on established principles of organic chemistry.

Physicochemical Properties

Key physicochemical data for 2-hydroxy-N,N-dimethylacetamide are summarized below. For comparative context, data for the well-characterized parent compound, N,N-dimethylacetamide (DMAc), is also included.

| Property | 2-hydroxy-N,N-dimethylacetamide | N,N-Dimethylacetamide (DMAc) |

| Molecular Formula | C₄H₉NO₂[1] | C₄H₉NO[2] |

| Molecular Weight | 103.12 g/mol [1] | 87.12 g/mol [2] |

| CAS Number | 14658-93-6[1] | 127-19-5[2] |

| Appearance | Solid | Colorless liquid[2] |

| Boiling Point | Not reported | 165.1 °C[2] |

| Melting Point | Not reported | -20 °C[2] |

| Density | Not reported | 0.937 g/mL[2] |

| Solubility | Not reported | Miscible with water[2] |

Plausible Synthetic Pathway and Experimental Protocol

The synthesis of 2-hydroxy-N,N-dimethylacetamide can be logically deduced from standard amidation reactions. A highly probable route involves the reaction of a glycolic acid derivative with dimethylamine.

Reaction Scheme:

The most direct synthetic route is the amidation of glycolic acid or its ester derivative with dimethylamine. This reaction is analogous to the industrial production of N,N-dimethylacetamide from acetic acid and dimethylamine.[2]

References

An In-depth Technical Guide on the Safety, Handling, and Toxicity of 2-hydroxy-N,N-dimethylacetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety, handling, and toxicity information for 2-hydroxy-N,N-dimethylacetamide. It is intended for informational purposes for a professional audience and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety assessment.

Introduction

2-hydroxy-N,N-dimethylacetamide (CAS No. 14658-93-6) is a chemical intermediate used in various research and development applications.[1] A thorough understanding of its safety profile, handling requirements, and toxicological properties is essential for ensuring laboratory safety and mitigating potential risks. This guide provides a consolidated overview of the available data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-hydroxy-N,N-dimethylacetamide is presented in the table below.

| Property | Value | Reference |

| CAS Number | 14658-93-6 | [1][2][3][4] |

| Molecular Formula | C4H9NO2 | [2][4] |

| Molecular Weight | 103.12 g/mol | [4] |

| Appearance | Solid | |

| Melting Point | 43-45.5 °C | [5] |

| Boiling Point | 90 °C @ 0.5 Torr | [5] |

| SMILES | CN(C)C(=O)CO | [1][2] |

| InChI Key | JNQVLKWNKVMFBN-UHFFFAOYSA-N |

Hazard Identification and Classification

2-hydroxy-N,N-dimethylacetamide is classified as a hazardous substance. The GHS hazard classifications are summarized below.

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |

Source: Data compiled from multiple safety data sheets.[6][7]

Toxicological Summary

Toxicological Data for N,N-dimethylacetamide (CAS: 127-19-5) - For Reference Only

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 4300 mg/kg | [8][9] |

| LD50 | Mouse | Oral | 4620 mg/kg | [8][9] |

| LD50 | Rabbit | Dermal | 2240 mg/kg | [8][9] |

| LC50 | Rat | Inhalation | 2475 ppm (1 hour) | [8][9] |

| Eye Irritation | Rabbit | - | Mild irritant | [8] |

Handling and Safety Precautions

Proper handling and storage are crucial to minimize exposure and ensure safety.

5.1. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]

-

Skin Protection: Wear protective gloves (e.g., butyl rubber) and a lab coat.[6]

-

Respiratory Protection: Use a NIOSH/MSHA approved respirator if ventilation is inadequate or if dusts/aerosols are generated.[6]

5.2. Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[7]

5.3. Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

5.4. First Aid Measures

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[6]

-

If on Skin: Wash with plenty of soap and water.[6]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

If Inhaled: Move person into fresh air.

Experimental Protocols

Specific experimental protocols for determining the toxicity of 2-hydroxy-N,N-dimethylacetamide are not publicly available. However, standardized OECD guidelines are typically followed for such assessments.

6.1. Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method involves a stepwise procedure with the use of a small number of animals per step to classify a substance's toxicity.[10] A starting dose is administered to a group of animals (typically rodents), and the outcome (mortality or survival) determines the next dose level.[10]

6.2. Skin Irritation - OECD 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method uses a reconstructed human epidermis model to assess the skin irritation potential of a substance.[11] The test chemical is applied to the tissue surface, and cell viability is measured to determine the degree of irritation.[11]

6.3. Eye Irritation - OECD 496 (In Vitro Macromolecular Test Method for Identifying Chemicals Inducing Serious Eye Damage and Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage)

This in vitro test evaluates the potential of a chemical to cause serious eye damage by measuring its ability to denature proteins.[12] It is used to identify substances that are severely irritating and those that do not require classification for eye irritation.[12]

Metabolism and Signaling Pathways

There is no specific information available on the metabolic or signaling pathways of 2-hydroxy-N,N-dimethylacetamide. The metabolism of the related compound, N,N-dimethylacetamide, is known to proceed via demethylation in the liver, mediated by cytochrome P450 enzymes.[13]

Visualizations

Logical Workflow for Chemical Safety Assessment

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. delltech.com [delltech.com]

- 3. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 4. oecd.org [oecd.org]

- 5. uniube.br [uniube.br]

- 6. researchgate.net [researchgate.net]

- 7. siesascs.edu.in [siesascs.edu.in]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. x-cellr8.com [x-cellr8.com]

- 12. Eye Irritation Test OECD 496 - 100% animal free [integracosmetics.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

Methodological & Application

Application Notes: N,N-Dimethylacetamide (DMAc) as a High-Performance Polar Aprotic Solvent

Audience: Researchers, scientists, and drug development professionals.

Note on the Requested Topic: Initial research indicates that 2-hydroxy-N,N-dimethylacetamide is a solid compound not commonly utilized as a polar aprotic solvent.[1] The following application notes and protocols have been developed for its parent compound, N,N-Dimethylacetamide (DMAc) , a widely-used high-performance polar aprotic solvent that aligns with the technical requirements of the intended applications.[2][3]

Introduction to N,N-Dimethylacetamide (DMAc)

N,N-Dimethylacetamide (DMAc or DMA) is a versatile, colorless, high-boiling, and water-miscible liquid renowned for its exceptional thermal and chemical stability.[3][4] As a dipolar aprotic solvent, it possesses a high dielectric constant and polarity, enabling it to dissolve a wide array of both polar and nonpolar compounds, including many polymers, resins, and inorganic salts.[2][5] Its stability in the presence of strong bases makes it a valuable solvent for various chemical reactions.[6][7] These properties make DMAc an indispensable tool in the pharmaceutical, polymer, and chemical manufacturing industries.[8][9]

Physicochemical Properties

A summary of key quantitative data for DMAc is presented below for easy reference and comparison with other common polar aprotic solvents.

Table 1: Physicochemical Properties of N,N-Dimethylacetamide (DMAc) and Other Solvents

| Property | N,N-Dimethylacetamide (DMAc) | N,N-Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) |

|---|---|---|---|

| CAS Number | 127-19-5[5] | 68-12-2 | 67-68-5 |

| Molecular Formula | C₄H₉NO[5] | C₃H₇NO | C₂H₆OS |

| Molecular Weight | 87.12 g/mol [5] | 73.09 g/mol | 78.13 g/mol |

| Boiling Point | 165–166 °C[5] | 153 °C[10] | 189 °C[10] |

| Melting Point | -20 °C[5] | -61 °C[10] | 18.5 °C |

| Density (at 20-25°C) | 0.94 g/cm³[5] | 0.944 g/mL | 1.100 g/mL |

| Flash Point | 70 °C (closed cup)[5] | 58 °C | 87 °C |

| Vapor Pressure (at 20°C) | 2.0 hPa[5] | 3.77 hPa | 0.6 hPa |

| Miscibility | Miscible with water and most organic solvents; poorly soluble in aliphatic hydrocarbons.[3][5] | Miscible with water and most organic solvents. | Miscible with water and many organic solvents. |

Key Applications in Research and Development

DMAc's unique solvent properties make it suitable for a broad range of applications.

Polymer Chemistry

DMAc is a premier solvent for high-molecular-weight polymers due to its strong dissolving power.[11]

-

Fiber Production: It is the solvent of choice for the wet or dry spinning of polyacrylonitrile (acrylic) and polyurethane-based (spandex) fibers.[4][8]

-

Film and Coating Manufacturing: DMAc is integral to producing robust polyimide and polysulfone films and coatings, which are used in electronics and advanced membranes.[4][9]

-

Cellulose Dissolution: A mixture of DMAc with lithium chloride (LiCl) serves as a non-derivatizing solvent system for cellulose, creating a true molecular dispersion. This is particularly useful for determining the molar mass distribution of cellulose samples via gel permeation chromatography (GPC).[4][6]

Pharmaceutical and Drug Development

DMAc is an FDA-approved excipient and plays a critical role in pharmaceutical manufacturing.[11][12]

-

API Synthesis: It serves as a high-boiling reaction medium and reagent for the synthesis of various Active Pharmaceutical Ingredients (APIs), including antibiotics and anti-tumor drugs, where it can lead to high yields and pure products.[4][8][9]

-

Drug Formulation: Its excellent solubility profile is leveraged in the formulation of drug products, including injectable and topical preparations, to enhance the bioavailability of poorly soluble compounds.[13]

-

Peptide Synthesis: DMAc is an effective solvent for solid-phase peptide synthesis, where it aids in swelling the resin and dissolving reagents.[10]

Organic Synthesis

DMAc is not just a solvent but can also act as a reagent and catalyst in various organic transformations.[3][11]

-

Reaction Medium: Its high boiling point is ideal for reactions requiring elevated temperatures. Its stability to strong bases makes it a preferred solvent for reactions involving reagents like sodium hydroxide.[6]

-

Catalyst and Reagent: DMAc can participate in reactions such as cyclizations, halogenations, and cyanidations, often increasing the yield of the desired products.[11] In some cases, it can act as a source of H, C, N, and O atoms for the synthesis of various compounds.[14][15]

Experimental Protocols

Protocol for Dissolving Cellulose for GPC Analysis

This protocol describes the preparation of a cellulose solution in a LiCl/DMAc solvent system for subsequent analysis.

Materials:

-

Cellulose (fibrous or powdered, dried under vacuum)

-

Anhydrous Lithium Chloride (LiCl) (dried under vacuum at >200°C)

-

N,N-Dimethylacetamide (DMAc), anhydrous grade

-

Glass vials with screw caps

-

Heating and stirring plate

-

Nitrogen or Argon gas supply

Procedure:

-

Solvent Preparation: Prepare an 8% (w/v) LiCl/DMAc solution by dissolving the required amount of anhydrous LiCl in anhydrous DMAc. This may require gentle heating (50-60°C) and stirring. Allow the solution to cool to room temperature.

-

Cellulose Dispersion: Weigh the desired amount of dried cellulose into a clean, dry vial. Add the appropriate volume of the 8% LiCl/DMAc solution to achieve the target concentration (e.g., 0.5% w/v).

-

Dissolution: Purge the vial with inert gas (N₂ or Ar), cap it tightly, and place it on a stirrer. Stir the suspension at room temperature overnight.

-

Heating (Optional): If the cellulose is not fully dissolved, heat the mixture to 50-80°C with continuous stirring for several hours until a clear, viscous solution is obtained.

-

Filtration: Before GPC analysis, filter the solution through a 0.45 µm syringe filter compatible with DMAc to remove any particulates.

General Protocol for Use as a Reaction Solvent

This protocol provides a general workflow for using DMAc as a high-boiling solvent in organic synthesis.

Materials:

-

N,N-Dimethylacetamide (DMAc), appropriate grade for the reaction

-

Reactants and reagents

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon manifold)

-

Heating mantle or oil bath with temperature control

Procedure:

-

Setup: Assemble the reaction glassware and ensure it is dry. Charge the flask with the reactants and stir bar.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (if the reaction is air or moisture-sensitive).

-

Solvent Addition: Add the required volume of DMAc to the flask via a syringe or cannula.

-

Reaction: Begin stirring and heat the mixture to the desired reaction temperature. The high boiling point of DMAc (165°C) allows for a wide operational range. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC).

-

Workup: After completion, cool the reaction mixture to room temperature. The workup procedure will be reaction-specific. Due to DMAc's miscibility with water, an aqueous workup will result in DMAc partitioning into the aqueous phase. Extraction with a nonpolar organic solvent (e.g., diethyl ether, ethyl acetate) may be required to isolate the product.

-

Purification: The crude product can be purified using standard techniques such as column chromatography, crystallization, or distillation. Removing residual DMAc may require washing the organic extracts thoroughly with water or brine, or by evaporation under high vacuum.

Safety and Handling

DMAc must be handled with care due to its potential health effects. It is classified as harmful in contact with skin or if inhaled, causes serious eye irritation, and may damage fertility or an unborn child.[5][16]

Table 2: GHS Hazard and Precautionary Information for DMAc

| Category | Code | Statement |

|---|---|---|

| Hazard | H312+H332 | Harmful in contact with skin or if inhaled.[17] |

| H319 | Causes serious eye irritation.[17] | |

| H360D | May damage the unborn child.[17] | |

| H227 | Combustible liquid.[16] | |

| Precautionary | P201 | Obtain special instructions before use.[16] |

| P261 | Avoid breathing mist/vapors/spray.[16] | |

| P271 | Use only outdoors or in a well-ventilated area.[17] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[17] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[17] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

| | P405 | Store locked up.[17] |

Handling and Storage Protocol:

-

Engineering Controls: Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[18][19]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (check manufacturer's breakthrough times), safety goggles or a face shield, and a lab coat.[17][18]

-

Storage: Store DMAc in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[16][20] It is incompatible with strong oxidizing agents.[16]

-

Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite), collect in a suitable container, and dispose of as hazardous waste. Ensure adequate ventilation.[18]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[17] For eye contact, rinse cautiously with water for several minutes.[16] If inhaled, move the person to fresh air.[16] Seek medical attention if symptoms persist or if exposed.[16]

References

- 1. 2-Hydroxy-N,N-dimethylacetamide | Sigma-Aldrich [sigmaaldrich.com]

- 2. N,N-Dimethylacetamide (DMAC): The Smart Choice for Modern Chemical Production - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 3. Supply n-dimethylacetamide Wholesale Factory - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 4. productcatalog.eastman.com [productcatalog.eastman.com]

- 5. Dimethylacetamide ( DMAc : DMA ) N,N-Dimethylacetamide - Polar high bp solvent - 100ml - SYNTHETIKA [synthetikaeu.com]

- 6. Dimethylacetamide - Wikipedia [en.wikipedia.org]

- 7. Dimethylacetamide [chemeurope.com]

- 8. N,N-dimethylacetamide (DMAC): Application and market prospects of efficient solvent - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 9. N,N-dimethylacetamide (DMAC) - a high-performance polar solvent with wide applications - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 10. benchchem.com [benchchem.com]

- 11. N,N-Dimethylacetamide: Uses, Preparation and Toxicities_Chemicalbook [chemicalbook.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Page loading... [wap.guidechem.com]

- 14. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents [mdpi.com]

- 15. A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chempoint.com [chempoint.com]

- 17. chemos.de [chemos.de]

- 18. carlroth.com [carlroth.com]

- 19. lobachemie.com [lobachemie.com]

- 20. thermofishersci.in [thermofishersci.in]

The Synthetic Potential of 2-hydroxy-N,N-dimethylacetamide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

While specific, detailed protocols for the application of 2-hydroxy-N,N-dimethylacetamide in organic synthesis are not extensively documented in publicly available literature, its bifunctional nature—possessing both a primary alcohol and a tertiary amide—renders it a molecule of significant synthetic interest. This document provides an overview of its potential applications, complete with hypothetical, yet chemically sound, experimental protocols. These protocols are based on established organic chemistry principles for the reactions of alcohols and amides and are intended to serve as a starting point for researchers.

Introduction to 2-hydroxy-N,N-dimethylacetamide

2-hydroxy-N,N-dimethylacetamide, with the chemical formula C₄H₉NO₂, is a versatile building block. Its utility in organic synthesis stems from the reactivity of its hydroxyl group, which can undergo a variety of transformations including esterification, etherification, and oxidation. The N,N-dimethylamide moiety is relatively stable, making it a useful polar functional group that can influence the solubility and other physicochemical properties of a molecule. It has been identified as a potential metabolite and oxidation product of the common solvent N,N-dimethylacetamide (DMAc).

Potential Applications in Organic Synthesis

The primary alcohol of 2-hydroxy-N,N-dimethylacetamide is the main site of reactivity, allowing for its use as a precursor to a range of functionalized molecules.

Esterification: Synthesis of Functionalized Esters

The hydroxyl group can be readily esterified with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. These esters can be valuable as intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

Table 1: Hypothetical Esterification Reaction Parameters

| Parameter | Value |

| Reactants | 2-hydroxy-N,N-dimethylacetamide, Carboxylic Acid/Acid Chloride |

| Catalyst | DMAP (for carboxylic acid), Pyridine (for acid chloride) |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-12 hours |

| Work-up | Aqueous wash, extraction, and column chromatography |

Experimental Protocol: General Procedure for Esterification

Objective: To synthesize an ester derivative of 2-hydroxy-N,N-dimethylacetamide.

Materials:

-

2-hydroxy-N,N-dimethylacetamide

-

Carboxylic acid or acid chloride of choice

-

4-(Dimethylamino)pyridine (DMAP) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-